molecular formula C25H26N4O3 B11004945 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

Cat. No.: B11004945
M. Wt: 430.5 g/mol
InChI Key: LZPBFVQMCFPWRO-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core linked to an indole moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions The initial step often includes the formation of the pyridazinone core through cyclization reactions involving hydrazine derivatives and appropriate diketones

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.

    Propofol: An anesthetic agent with a similar phenyl group.

Uniqueness

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is unique due to its combination of a pyridazinone core and an indole moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[1-(2-methylpropyl)indol-4-yl]acetamide

InChI

InChI=1S/C25H26N4O3/c1-17(2)15-28-14-13-20-22(5-4-6-23(20)28)26-24(30)16-29-25(31)12-11-21(27-29)18-7-9-19(32-3)10-8-18/h4-14,17H,15-16H2,1-3H3,(H,26,30)

InChI Key

LZPBFVQMCFPWRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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